molecular formula C20H21FN6 B10912572 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole

Cat. No.: B10912572
M. Wt: 364.4 g/mol
InChI Key: XXFNLCGLWLKXAI-UHFFFAOYSA-N
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Description

“3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole” is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features multiple pyrazole rings and a fluorophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole” typically involves multi-step organic reactions. A common approach might include:

    Formation of Pyrazole Rings: Starting with the synthesis of 1,5-dimethylpyrazole through the reaction of hydrazine with acetylacetone.

    Coupling Reactions: The pyrazole rings are then coupled with a fluorophenyl precursor using a suitable catalyst under controlled conditions.

    Final Assembly: The final step involves the assembly of the pyrazole rings and the fluorophenyl group to form the target compound.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings.

    Reduction: Reduction reactions could target the fluorophenyl group or the pyrazole rings.

    Substitution: The fluorine atom in the fluorophenyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science:

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Biochemistry: Used as a probe to study enzyme interactions or as a building block for more complex bioactive molecules.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its unique chemical properties.

    Manufacturing: Utilized in the synthesis of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole” would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity to certain molecular targets, while the pyrazole rings might contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylpyrazole: A simpler pyrazole derivative with fewer substituents.

    1-(3-fluorophenyl)-3-methylpyrazole: A related compound with a similar fluorophenyl group but different substitution pattern.

Uniqueness

“3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole” is unique due to its multiple pyrazole rings and the presence of a fluorophenyl group. This combination of structural features may impart distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H21FN6

Molecular Weight

364.4 g/mol

IUPAC Name

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(3-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C20H21FN6/c1-12-19(17-10-22-25(4)13(17)2)24-27(16-8-6-7-15(21)9-16)20(12)18-11-23-26(5)14(18)3/h6-11H,1-5H3

InChI Key

XXFNLCGLWLKXAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=CC(=CC=C3)F)C4=C(N(N=C4)C)C

Origin of Product

United States

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